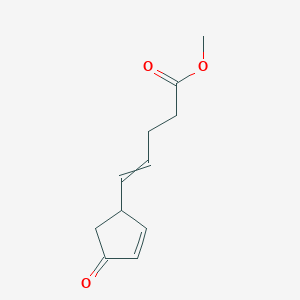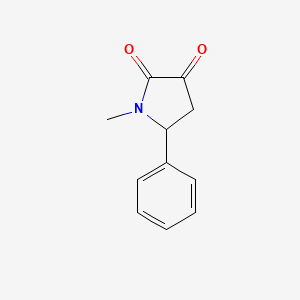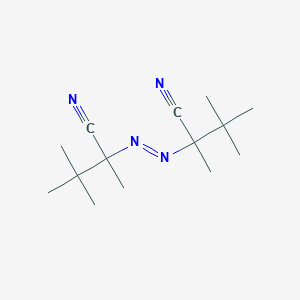
Butanenitrile, 2,2'-azobis[2,3,3-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanenitrile, 2,2’-azobis[2,3,3-trimethyl-] is a chemical compound known for its role as an azo initiator in various polymerization processes. This compound is characterized by the presence of an azo group (-N=N-) and nitrile groups (-CN), which contribute to its reactivity and utility in industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanenitrile, 2,2’-azobis[2,3,3-trimethyl-] typically involves the reaction of appropriate nitrile precursors with azo compounds. One common method is the Strecker synthesis, followed by oxidation . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions under controlled conditions to ensure safety and efficiency. The process may include the use of specialized equipment to handle the exothermic nature of the reactions and to prevent thermal runaway incidents .
Analyse Chemischer Reaktionen
Types of Reactions
Butanenitrile, 2,2’-azobis[2,3,3-trimethyl-] undergoes several types of chemical reactions, including:
Decomposition: This compound can decompose exothermically, releasing nitrogen gas and forming free radicals.
Polymerization Initiation: It acts as a radical initiator in polymerization reactions, particularly in the formation of polymers from monomers like styrene.
Common Reagents and Conditions
The decomposition of this compound is often initiated by heat, with temperatures above 40°C being common . In polymerization reactions, it is used in conjunction with monomers and solvents like toluene.
Major Products
The major products of its decomposition include nitrogen gas and cyanoalkyl radicals, which can further react to form various polymeric structures .
Wissenschaftliche Forschungsanwendungen
Butanenitrile, 2,2’-azobis[2,3,3-trimethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in radical polymerization processes to create polymers and copolymers.
Biology: Its ability to generate free radicals makes it useful in studies involving radical-induced reactions.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form nanoparticles.
Wirkmechanismus
The primary mechanism by which butanenitrile, 2,2’-azobis[2,3,3-trimethyl-] exerts its effects is through the generation of free radicals. Upon thermal decomposition, the azo group breaks down, releasing nitrogen gas and forming reactive cyanoalkyl radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobisisobutyronitrile (AIBN): Another commonly used azo initiator with similar properties and applications.
2,2’-Azobis(2-methylbutyronitrile): Shares similar decomposition characteristics and is used in similar industrial applications.
Uniqueness
Butanenitrile, 2,2’-azobis[2,3,3-trimethyl-] is unique due to its specific molecular structure, which provides distinct reactivity and stability profiles compared to other azo initiators. Its ability to generate specific radicals makes it particularly useful in certain polymerization processes .
Eigenschaften
CAS-Nummer |
51287-25-3 |
|---|---|
Molekularformel |
C14H24N4 |
Molekulargewicht |
248.37 g/mol |
IUPAC-Name |
2-[(2-cyano-3,3-dimethylbutan-2-yl)diazenyl]-2,3,3-trimethylbutanenitrile |
InChI |
InChI=1S/C14H24N4/c1-11(2,3)13(7,9-15)17-18-14(8,10-16)12(4,5)6/h1-8H3 |
InChI-Schlüssel |
LEPIMHWWCATZTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C)(C#N)N=NC(C)(C#N)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)
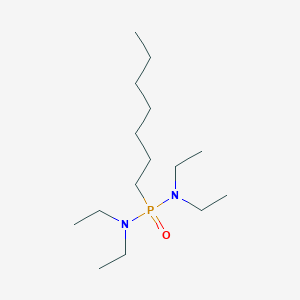
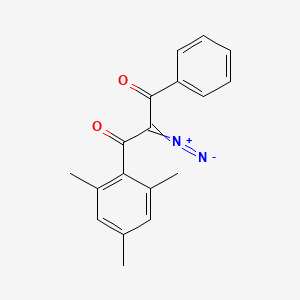


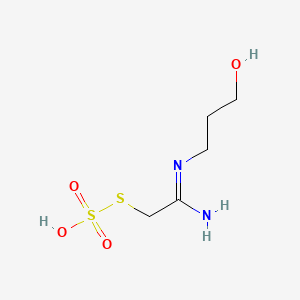
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)


